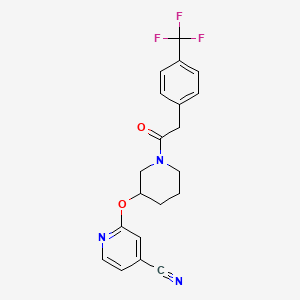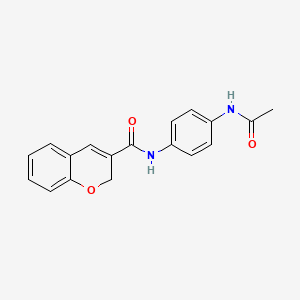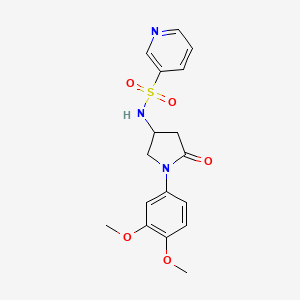![molecular formula C21H23NO5S B2997442 5-((3,4-dimethylphenyl)sulfonyl)-9-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one CAS No. 1009166-40-8](/img/structure/B2997442.png)
5-((3,4-dimethylphenyl)sulfonyl)-9-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-((3,4-dimethylphenyl)sulfonyl)-9-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one is a useful research compound. Its molecular formula is C21H23NO5S and its molecular weight is 401.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Activities of Related Compounds
- Anti-Inflammatory and Antioxidative Effects : Research on similar furanyl derivatives from the red seaweed Gracilaria opuntia revealed potential anti-inflammatory properties against cyclooxygenase-2/5-lipoxygenase (COX-1, 2, and 5-LOX), indicating their significance in pharmacological studies. These compounds also exhibited notable antioxidative properties, surpassing synthetic antioxidants like butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) in effectiveness (Makkar & Chakraborty, 2018).
Chemical Synthesis and Modification
Bohlmann-Rahtz Heteroannulation : The synthesis of dimethyl sulfomycinamate, a component of the sulfomycin family of antibiotics, was achieved through Bohlmann-Rahtz heteroannulation, showcasing the synthetic versatility of related chemical structures (Bagley et al., 2005).
Alkylation and Oxidation Studies : Research on related compounds like 6,7-Dihydro-6-methyl-5H-dibenzo[b,g][1,5]thiazocine highlights the potential for chemical modification, such as alkylation and selective oxidation, which could be applicable for modifying 5-((3,4-dimethylphenyl)sulfonyl)-9-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one for specific applications (Ohkata et al., 1985).
Optoelectronic and Physical Properties
- Optoelectronic Characterization : Studies on bicyclic oxazolidine compounds, similar in structure, reveal insights into their optoelectronic properties. This information is crucial for potential applications in materials science and electronics (Abbas et al., 2018).
Antiviral and Herbicidal Applications
Antiviral Activity : Compounds like 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides have been synthesized and tested for antiviral activity, suggesting a possible avenue for the application of similar compounds in antiviral research (Chen et al., 2010).
Herbicidal Activity : The synthesis of oxazole derivatives with potential pre-emergence herbicidal activity indicates the agricultural significance of such compounds. This area could be explored for this compound or its derivatives (Nakatani et al., 2016).
Fluorescence and Imaging Applications
- Fluorescent Probes : Research into fluorescent solvatochromic dyes, particularly 2,5-Diphenyloxazoles, highlights the potential use of related compounds in the development of sensitive fluorescent molecular probes for biological studies (Diwu et al., 1997).
Electrochemical Applications
- Electrochemical Oxidation : The electrochemical oxidation of chiral 5-substituted 2-oxazolidinones, similar to the target compound, demonstrates the potential for chemical transformations through electrochemical methods, which could be significant in synthesizing novel derivatives (Danielmeier et al., 1996).
properties
IUPAC Name |
12-(3,4-dimethylphenyl)sulfonyl-5-methoxy-9-methyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5S/c1-12-5-7-15(9-13(12)2)28(24,25)19-17-11-21(3,22-20(19)23)27-18-10-14(26-4)6-8-16(17)18/h5-10,17,19H,11H2,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWWXKRADGHTTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2C3CC(NC2=O)(OC4=C3C=CC(=C4)OC)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-({[1-(phenoxyacetyl)-4,5-dihydro-1H-imidazol-2-yl]thio}methyl)pyridine](/img/structure/B2997360.png)

![(E)-N-[4-Methoxy-3-(tetrazol-1-yl)phenyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2997362.png)





![{1-Azabicyclo[2.2.2]octan-3-yl}methanamine dihydrochloride](/img/structure/B2997371.png)

![2-(4-chlorophenyl)-3-(2-thienyl)-5-[3-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2997378.png)
![3-((4-fluorophenyl)thio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2997380.png)
![3-methyl-6-phenyl-N-(pyridin-4-yl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2997381.png)
